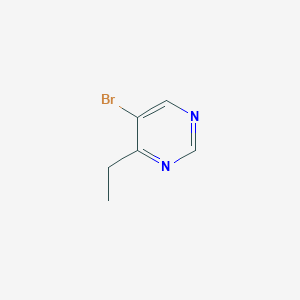

5-Bromo-4-ethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-ethylpyrimidine is a brominated pyrimidine derivative that serves as an intermediate in the synthesis of various chemical compounds. It is related to a family of compounds that have been extensively studied for their potential applications in medicinal chemistry, materials science, and as ligands for metal complexation. The presence of the bromine atom at the 5-position on the pyrimidine ring makes it a versatile starting material for further chemical modifications through various reactions, including palladium-catalyzed cross-coupling reactions .

Synthesis Analysis

The synthesis of brominated pyrimidines, including 5-bromo-4-ethylpyrimidine, can be achieved through several methods. One approach involves the Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives, leading to the formation of 5-brominated bipyridines and bipyrimidines with high yields . Another method describes the synthesis of 5-bromo-2-iodopyrimidine, which can be used as an intermediate for selective palladium-catalyzed cross-coupling reactions to produce various substituted pyrimidine compounds . Additionally, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been investigated, demonstrating regioselective displacement and the formation of substituted aminopyrimidines .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be elucidated using techniques such as X-ray crystallography. For instance, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of a mecarbinate derivative containing a 5-bromopyrimidine moiety was optimized using DFT calculations and confirmed by single crystal X-ray analysis .

Chemical Reactions Analysis

5-Bromo-4-ethylpyrimidine can undergo various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH). These reactions can lead to the formation of aryl or hetaryl substituted pyrimidines . Additionally, brominated pyrimidines can react with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives , and with secondary amines to produce aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-4-ethylpyrimidine and related compounds are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. The bromine atom in the 5-position is particularly reactive and can participate in various chemical transformations, such as cross-coupling reactions, which are essential for the synthesis of more complex molecules . The enantiomeric resolution of related compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been studied using chiral chromatography, indicating the potential for chiral separation and analysis of these types of molecules .

Applications De Recherche Scientifique

- Summary of the Application : 5-Bromo-4-ethylpyrimidine is used in the electrophilic alkylation of arenes to produce 4-aryl-5-alkynylpyrimidines . These compounds are medicinally important and have been investigated as potential inhibitors for various enzymes .

- Methods of Application or Experimental Procedures : The process involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . Finally, a palladium-catalyzed Sonogashira cross-coupling reaction provides an end-game strategy .

- Results or Outcomes : This method provides a new synthetic protocol for the preparation of 4-aryl-5-alkynylpyrimidines . It allows for an easier assembly of these compounds from more affordable precursors, while generating less chemical waste .

Safety And Hazards

5-Bromo-4-ethylpyrimidine is classified under GHS07. The hazard statements are H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Relevant Papers One relevant paper is "Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines" . This paper describes a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines, which involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .

Propriétés

IUPAC Name |

5-bromo-4-ethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMCVSVGGPJRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650036 |

Source

|

| Record name | 5-Bromo-4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethylpyrimidine | |

CAS RN |

951884-36-9 |

Source

|

| Record name | 5-Bromo-4-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)